Dimethyl 5-(isobutyrylamino)isophthalate
Description
Dimethyl 5-(isobutyrylamino)isophthalate is an isophthalic acid derivative featuring two methyl ester groups at the 1- and 3-positions and an isobutyrylamino (-NHCOC(CH₃)₂) substituent at the 5-position. These compounds share a common isophthalate backbone but differ in substituent groups, which critically influence their chemical behavior and functionality .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
dimethyl 5-(2-methylpropanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(16)15-11-6-9(13(17)19-3)5-10(7-11)14(18)20-4/h5-8H,1-4H3,(H,15,16) |
InChI Key |
UYWOLZNANPZADP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the 5-position defines key differences in reactivity, solubility, and applications. A comparative analysis is outlined below:
Physicochemical Properties
- Solubility: Nitro and sulfonyl derivatives exhibit lower solubility in polar solvents due to electron-withdrawing effects, while amino or alkylamide groups (e.g., benzylamino, isobutyrylamino) enhance solubility in organic solvents .
- Hydrogen Bonding: Benzylamino and isobutyrylamino groups participate in N–H···O hydrogen bonds, stabilizing crystal structures .
- Thermal Stability : Sulfonyl and nitro groups increase thermal resistance compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
